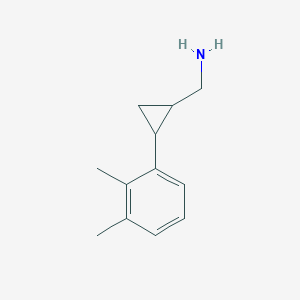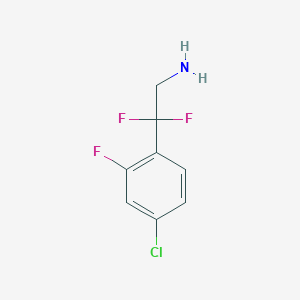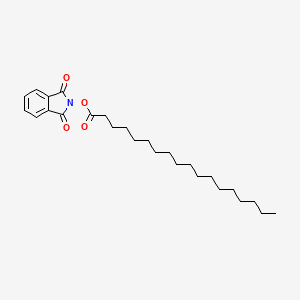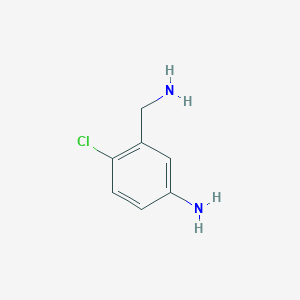![molecular formula C9H12N2O2S B13527143 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)
2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an aminoethyl group attached to a dihydrobenzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 2-aminobenzenethiol with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired benzothiazole derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent or non-covalent interactions. It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-aminoethyl)pyridine: Another compound with an aminoethyl group, but with a pyridine ring instead of a benzothiazole ring.
4-(2-aminoethyl)benzenesulfonamide: Contains an aminoethyl group attached to a benzenesulfonamide structure.
N-(2-aminoethyl)-1-aziridineethanamine: Features an aminoethyl group attached to an aziridine ring .
Uniqueness
2-(2-aminoethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N2O2S/c10-5-6-11-7-8-3-1-2-4-9(8)14(11,12)13/h1-4H,5-7,10H2 |
Clave InChI |
MHDMGXFGAGWKJI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2S(=O)(=O)N1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)

